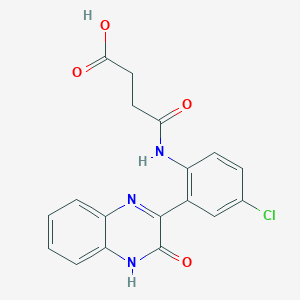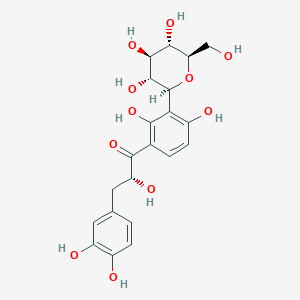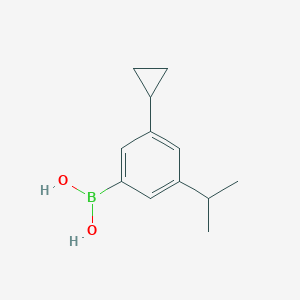
4-((4-Chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)amino)-4-oxobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((4-Chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)amino)-4-oxobutanoic acid is a complex organic compound with a unique structure that includes a quinoxaline moiety, a chlorinated phenyl ring, and a butanoic acid group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)amino)-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a suitable diketone. The chlorinated phenyl ring is then introduced via electrophilic substitution reactions. The final step involves coupling the quinoxaline derivative with a butanoic acid derivative under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
化学反应分析
Types of Reactions
4-((4-Chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The quinoxaline moiety can be oxidized to form quinoxaline N-oxides.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-((4-Chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)amino)-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 4-((4-Chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The quinoxaline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
相似化合物的比较
Similar Compounds
5-bromo-N-(4-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)furan-2-carboxamide: A similar compound with a furan ring instead of a butanoic acid group.
N-(4-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)-4-methylbenzenesulfonamide: Contains a benzenesulfonamide group instead of a butanoic acid group.
Uniqueness
4-((4-Chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)amino)-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C18H14ClN3O4 |
|---|---|
分子量 |
371.8 g/mol |
IUPAC 名称 |
4-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)anilino]-4-oxobutanoic acid |
InChI |
InChI=1S/C18H14ClN3O4/c19-10-5-6-12(20-15(23)7-8-16(24)25)11(9-10)17-18(26)22-14-4-2-1-3-13(14)21-17/h1-6,9H,7-8H2,(H,20,23)(H,22,26)(H,24,25) |
InChI 键 |
XIWVZUFSYSKURJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)C3=C(C=CC(=C3)Cl)NC(=O)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3E)-3-(3-chloro-4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-4-(3,4-dimethoxyphenyl)-5-(pyridin-3-ylmethyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B14090960.png)
![1-(4-Hydroxy-3-methoxyphenyl)-6,7-dimethyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090963.png)
![N-(3-chlorobenzyl)-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B14090968.png)

![6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine](/img/structure/B14090982.png)
![8-[4-(dimethylamino)phenyl]-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14090987.png)
![1-(4-Tert-butylphenyl)-7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091001.png)


![ethyl 2-[1-(3-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-benzothiazole-6-carboxylate](/img/structure/B14091031.png)

![1-(2-Fluorophenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091048.png)
![6-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]-2-methyl-3-[2-(piperidin-1-yl)ethoxy]phenol](/img/structure/B14091056.png)
![6-Phenyl-5-propyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-ol](/img/structure/B14091066.png)
